molecular formula C8H9N3O2 B11821522 4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one

4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B11821522
M. Wt: 179.18 g/mol
InChI Key: CTQMPNRFKYBCBU-UHFFFAOYSA-N
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Description

4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzoxazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino groups at positions 4 and 6, along with a methyl group at position 3, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diamino-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-nitroaniline with cyanogen bromide, followed by reduction and cyclization to form the desired benzoxazole derivative . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas in the presence of palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzoxazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of two amino groups and a methyl group, which confer specific reactivity and biological activity

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

4,6-diamino-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H9N3O2/c1-11-7-5(10)2-4(9)3-6(7)13-8(11)12/h2-3H,9-10H2,1H3

InChI Key

CTQMPNRFKYBCBU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2OC1=O)N)N

Origin of Product

United States

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